molecular formula C3H4N2S B047340 2-Cyanothioacetamide CAS No. 7357-70-2

2-Cyanothioacetamide

Cat. No.: B047340
CAS No.: 7357-70-2
M. Wt: 100.14 g/mol
InChI Key: BHPYMZQTCPRLNR-UHFFFAOYSA-N
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Description

2-Cyanothioacetamide is an organic compound with the molecular formula C3H4N2S. It is a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. The compound is characterized by the presence of both a cyano group (-CN) and a thioamide group (-CSNH2), which contribute to its reactivity and utility in various chemical reactions.

Mechanism of Action

Target of Action

2-Cyanothioacetamide is a versatile compound used in the synthesis of various heterocyclic compounds . The primary targets of this compound are the biochemical pathways involved in these syntheses. Molecular docking was carried out to search for possible protein targets for the obtained 1,2,4-thiadiazoles .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, (E)-3-Aryl-2-cyanoprop-2-entioamides, prepared by Knoevenagel condensation between aromatic aldehydes and cyanothioacetamide, react with sodium nitrite in acetic acid to form (2E,2′E)-2,2′-(1,2,4-thiadiazole-3,5-diyl)bis[3-arylacrylonitriles] .

Biochemical Pathways

This compound is involved in a variety of transformations of thioamides and their active use in complex formation reactions, in the synthesis of natural compounds and fine organic synthesis . Depending on the conditions, the structure of the thioamide substrate, and the type of oxidant, the products can be the corresponding nitriles, disulfides, carboxylic acids amides, benzothiasoles, 1,2-dithiol derivatives, 1,2,4-thiadiazoles, aminosulfines (thioamide-S-oxides), α-ketothioamides, and others .

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . One of the compounds showed a pronounced antidote effect against the herbicide 2,4-D in a laboratory experiment on sunflower seedlings and under field conditions .

Action Environment

The action of this compound is influenced by various environmental factors such as the presence of other reactants, temperature, and pH. For example, the interaction of cyanothioacetamide with 2-acetylcyclopentanone, 2-acetylcyclohexanone, and their enamines proceeds with a low regioselectivity . The reaction environment plays a crucial role in determining the selectivity and yield of these reactions.

Biochemical Analysis

Biochemical Properties

2-Cyanothioacetamide is known to interact with various enzymes, proteins, and other biomolecules. It is used in the synthesis of 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates and bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile]. These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

It is known that the compound plays a role in the synthesis of certain biochemical compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of certain compounds. It is used in the synthesis of 3,4-trans-4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates and bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanothioacetamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:

    Cyanoacetamide and Hydrogen Sulfide Reaction:

Another method involves the reaction of cyanoacetic acid with thioamide derivatives under acidic conditions. This method is less common but can be used to produce this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the cyanoacetamide and hydrogen sulfide reaction. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyanothioacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced sulfur-containing compounds.

    Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and reduced sulfur compounds

    Substitution: Substituted thioamides and cyano derivatives

Scientific Research Applications

2-Cyanothioacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles.

    Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2-Cyanothioacetamide can be compared with other similar compounds, such as:

    Cyanoacetamide (NCCH2CONH2): Lacks the thioamide group, making it less reactive in certain types of reactions.

    Thioacetamide (CH3CSNH2): Lacks the cyano group, limiting its utility in the synthesis of cyano-containing heterocycles.

    2-Cyanoacetamide (NCCH2CONH2): Similar in structure but lacks the sulfur atom, affecting its reactivity and applications.

Uniqueness

The presence of both the cyano and thioamide groups in this compound makes it a unique and versatile compound in organic synthesis. Its ability to participate in a wide range of reactions and form diverse products sets it apart from other similar compounds.

Biological Activity

2-Cyanothioacetamide (CTA) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and enzyme inhibition properties. This article synthesizes current research findings on CTA, highlighting its biological activity, synthesis methods, and potential applications.

This compound is a sulfur-containing organic compound with the molecular formula C₄H₄N₂OS. It serves as a versatile building block in organic synthesis, particularly in the development of biologically active heterocycles. Several studies have reported various synthetic routes to obtain CTA, often involving reactions with different electrophiles and nucleophiles.

Synthesis Examples:

  • Condensation Reactions: CTA can be synthesized through condensation reactions with aromatic aldehydes and other nucleophiles, yielding various substituted thiazoles and pyridines .
  • One-Pot Reactions: Efficient one-pot reactions involving CTA have been developed for synthesizing complex heterocycles, demonstrating its utility in medicinal chemistry .

1. Anticancer Activity

CTA has demonstrated significant anticancer properties across various studies. For instance, a study reported that derivatives of CTA exhibited potent cytotoxic effects against human cancer cell lines such as HeLa (cervical) and MCF7 (breast) with IC₅₀ values as low as 3.5 µg/mL for certain derivatives .

Table 1: Anticancer Activity of CTA Derivatives

CompoundCell LineIC₅₀ (µg/mL)
3aHeLa3.5
3aMCF74.5
8bPC-324.213

2. Antimicrobial Activity

Research has indicated that CTA exhibits notable antimicrobial properties. Its derivatives have been tested against various pathogens, showing effectiveness comparable to standard antibiotics. For example, certain substituted pyridines derived from CTA displayed significant antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of CTA Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4aS. aureus15 µg/mL
5bE. coli20 µg/mL

3. Enzyme Inhibition

CTA has been studied for its enzyme inhibition capabilities, particularly against glucosidases and glucuronidases, which are relevant in metabolic disorders like diabetes and cancer. For instance, certain derivatives exhibited IC₅₀ values significantly lower than standard inhibitors like acarbose .

Table 3: Enzyme Inhibition Activity of CTA Derivatives

CompoundEnzymeIC₅₀ (µM)
8aα-Glucosidase13.2
9β-Glucuronidase0.003

Case Studies

Several case studies have highlighted the potential applications of CTA in drug development:

  • Case Study on Anticancer Properties: A recent study synthesized various thiazole derivatives from CTA and tested them against multiple cancer cell lines, finding that modifications to the thiazole ring enhanced cytotoxicity significantly .
  • Case Study on Antimicrobial Effects: Another investigation focused on the synthesis of pyridine derivatives from CTA, which showed promising results against resistant bacterial strains, suggesting potential for new antibiotic therapies .

Properties

IUPAC Name

2-cyanoethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPYMZQTCPRLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223770
Record name Ethanethioamide, 2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-70-2
Record name Cyanothioacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7357-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioamide, 2-cyano-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7357-70-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethioamide, 2-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-cyanothioacetamide is C3H4N2S, and its molecular weight is 100.14 g/mol.

ANone: While specific spectroscopic data depends on the study and conditions, key features include:

  • Mass spectrometry: The molecular ion peak (M+) is typically observed, along with characteristic fragmentation patterns. [, , , ]
  • pH: Stability can be affected under strongly acidic or basic conditions. [, ]
  • Solvent: Solubility and stability can vary in different solvents. [, , ]

ANone: this compound serves as a valuable reagent in synthesizing various heterocyclic compounds, including:

  • Thieno[2,3-b]pyridines: Reacting this compound with enaminones under basic conditions provides a facile route to these compounds. [, , ]
  • 3,5-Dicyano-1,2-dihydropyrid-2-ones: A one-pot reaction of this compound with malononitrile and aromatic aldehydes in aqueous media, under microwave irradiation, yields these compounds. [, ]
  • 1,2,3-thiadiazole-4-carbimidamides and 5-amino-1,2,3-triazole-4-carbothioamides: Reacting 2-cyanothioacetamides with various azides in water, in the presence of alkali, leads to the formation of these compounds. This method offers an efficient, atom-economic, and environmentally friendly approach. []

A: Water plays a crucial role in influencing the reactivity of azides towards 2-cyanothioacetamides. The reaction pathway can be switched between the formation of 1,2,3-thiadiazole and 1,2,3-triazole derivatives by controlling the solvent and base used. [, ]

ANone: Structural modifications, such as N-aryl or N-alkyl substitutions, can influence the reactivity of this compound. For instance:

  • N-aryl 2-cyanothioacetamides: These derivatives have been employed in synthesizing various heterocycles, including 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamides, and chromeno[3,4-c]pyridines. []
  • α-Alkylated β-diketones: Reacting this compound with these compounds provides access to pyridine-2(1H)-thione, thieno(2,3-b)pyridine, and pyrido(2,3-c)pyrazole derivatives. []

ANone: Yes, computational chemistry plays a role in understanding this compound's properties and reactivity. For example, DFT calculations have been used to:

  • Investigate the mechanism of Cornforth-type rearrangement in 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts, which are derived from 2-cyanothioacetamides. []
  • Study hydrogen-atom tunneling in this compound. []

ANone: A range of techniques are employed to characterize this compound and its derivatives, as well as to monitor reaction progress and analyze product mixtures. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]
  • Infrared (IR) spectroscopy [, , , ]
  • Mass spectrometry (MS) [, , , ]
  • X-ray diffraction analysis []
  • Elemental analysis [, ]

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